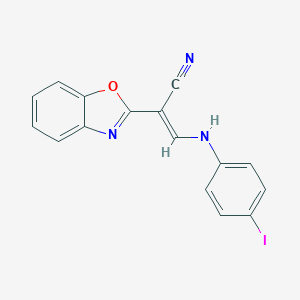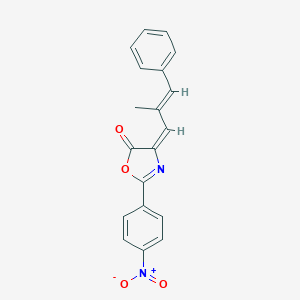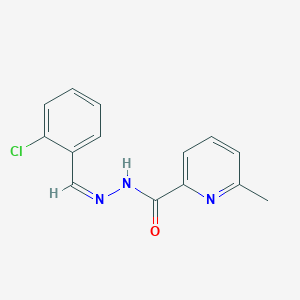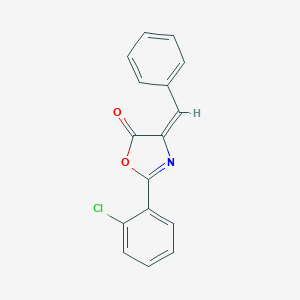![molecular formula C19H17N3O2S B273977 9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one](/img/structure/B273977.png)
9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one, also known as DMPT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a heterocyclic compound that belongs to the family of pyrimido[1',2':1,2]pyrido[3,4-b]indoles.
Mecanismo De Acción
The mechanism of action of 9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cell growth. This compound has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In livestock, this compound has been shown to increase feed intake, improve nutrient utilization, and enhance growth performance. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurons, this compound has been shown to protect against oxidative stress and neuroinflammation, leading to improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, this compound also has some limitations, including its relatively high cost and limited availability. Moreover, this compound has not been extensively studied in humans, and its safety and efficacy in clinical settings remain to be determined.
Direcciones Futuras
There are several future directions for the research on 9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one. One direction is to further investigate the mechanism of action of this compound and its interaction with various signaling pathways in different cells. Another direction is to explore the potential applications of this compound in other fields, such as energy storage and optoelectronics. Moreover, future studies should focus on the safety and efficacy of this compound in humans, which will require extensive preclinical and clinical trials.
Métodos De Síntesis
9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2,3-dimethylpyridine-4-carboxaldehyde with 2-methylthiophene-3-carboxylic acid, followed by cyclization, methylation, and oxidation steps. The final product is obtained in good yield and high purity.
Aplicaciones Científicas De Investigación
9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one has been studied extensively for its potential application in various fields, including agriculture, medicine, and material science. In agriculture, this compound has been shown to enhance the growth and feed intake of livestock, such as pigs and fish. In medicine, this compound has been investigated for its anticancer, anti-inflammatory, and neuroprotective properties. In material science, this compound has been used as a building block for the synthesis of novel organic materials with unique properties.
Propiedades
Fórmula molecular |
C19H17N3O2S |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
16-methoxy-6,7-dimethyl-5-thia-3,10,20-triazapentacyclo[11.7.0.02,10.04,8.014,19]icosa-1(13),2,4(8),6,14(19),15,17-heptaen-9-one |
InChI |
InChI=1S/C19H17N3O2S/c1-9-10(2)25-18-15(9)19(23)22-7-6-12-13-8-11(24-3)4-5-14(13)20-16(12)17(22)21-18/h4-5,8,20H,6-7H2,1-3H3 |
Clave InChI |
SNXIQJVRTHOESB-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N3CCC4=C(C3=N2)NC5=C4C=C(C=C5)OC)C |
SMILES canónico |
CC1=C(SC2=C1C(=O)N3CCC4=C(C3=N2)NC5=C4C=C(C=C5)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273894.png)

![4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B273899.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one](/img/structure/B273900.png)
![(5E)-2-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273901.png)


![(5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273911.png)


![N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide](/img/structure/B273914.png)


![4-Bromo-N-[2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B273917.png)